

Application Notes and Protocols for Erlase Production Using Amylosucrase

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Compound of Interest

Compound Name: Erlase

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Introduction

Erlase [α -D-glucopyranosyl-(1 \rightarrow 4)- α -D-glucopyranosyl-(1 \rightarrow 2)- β -D-fructofuranose] is a trisaccharide with potential applications in the food and pharmaceutical industries as a sweetener or prebiotic.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis of **erlose** from sucrose using amylosucrase. Amylosucrase (EC 2.4.1.4) is a glucosyltransferase that catalyzes the transfer of a glucosyl moiety from sucrose to an acceptor molecule.[3][4][5] While wild-type amylosucrase primarily synthesizes α -1,4-glucans, engineered variants have been developed with novel product specificities, enabling the efficient production of **erlose** from sucrose as the sole substrate.[1][2][6]

Principle of Erlase Synthesis

Amylosucrase catalyzes the cleavage of the glycosidic bond in sucrose, releasing fructose and forming a covalent β -D-glucosyl-enzyme intermediate.[1][4] This intermediate can then be attacked by an acceptor molecule. In the synthesis of **erlose**, a sucrose molecule acts as the acceptor, resulting in the formation of a new α -1,4 glycosidic bond and the production of **erlose**.

Quantitative Data Summary

The following tables summarize the quantitative data for **erlose** production using engineered amylosucrase mutants from *Neisseria polysaccharea* (NpAS).

Table 1: **Erlose** Production by Engineered NpAS Mutants at Different Sucrose Concentrations

Mutant	Sucrose Concentration (mM)	Erlose Titer (g/L)	Erlose Yield (%)	Reference
37G4	146	12.3	25.0	[1]
37G4	400	46.8	34.4	[1]
37G4	600	72.0	35.3	[1]
47A10	146	13.9	28.3	[1]
47A10	400	50.0	36.8	[1]
47A10	600	79.0	38.7	[1]
39A8	146	23.0	46.9	[1]
39A8	400	80.0	58.8	[1]
39A8	600	121.0	59.3	[1]

Table 2: Comparison of **Erlose** Production with Other Trisaccharides by Engineered NpAS Mutants

Mutant	Substrate (600 mM Sucrose)	Major Products	Product Titer (g/L)	Product Yield (%)	Reference
37G4	Sucrose	Erlose, Panose	72.0 (Erlose), 29.0 (Panose)	35.3 (Erlose), 14.2 (Panose)	[1]
47A10	Sucrose	Erlose, Panose	79.0 (Erlose), 21.0 (Panose)	38.7 (Erlose), 10.3 (Panose)	[1]
39A8	Sucrose	Turanose, Erlose	121.0 (Turanose), 23.0 (Erlose)	59.3 (Turanose), 11.3 (Erlose)	[1]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Amylosucrase

This protocol describes the expression of His-tagged amylosucrase in E. coli and subsequent purification using nickel-chelate affinity chromatography.[\[7\]](#)

Materials:

- E. coli BL21 (DE3) cells containing the amylosucrase expression plasmid
- Luria-Bertani (LB) broth with appropriate antibiotic
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Native binding buffer (20 mM sodium phosphate, 0.5 M NaCl, 10 mM imidazole, pH 8.0)
- Wash buffer (20 mM sodium phosphate, 0.5 M NaCl, 20-40 mM imidazole, pH 8.0)
- Elution buffer (20 mM sodium phosphate, 0.5 M NaCl, 250 mM imidazole, pH 8.0)
- Phosphate-buffered saline (PBS), pH 7.3

- Dithiothreitol (DTT)
- EDTA
- Nickel chelate affinity column
- Centrifuge
- French press or sonicator
- Spectrophotometer

Procedure:

- Inoculate a starter culture of E. coli BL21 (DE3) harboring the amylosucrase expression plasmid in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.7-0.9.
- Induce protein expression by adding IPTG to a final concentration of 0.2-0.4 mM and continue to incubate for 4-18 hours at 16-30°C.[\[7\]](#)[\[8\]](#)
- Harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).[\[8\]](#)
- Resuspend the cell pellet in native binding buffer.
- Lyse the cells using a French press or sonicator.[\[7\]](#)
- Clarify the lysate by centrifugation (e.g., 15,000 x g for 45 minutes at 4°C) to remove cell debris.[\[7\]](#)
- Load the supernatant onto a pre-equilibrated nickel chelate affinity column.
- Wash the column with native binding buffer, followed by wash buffer containing increasing concentrations of imidazole (20 mM and 40 mM).[\[7\]](#)
- Elute the amylosucrase using elution buffer.

- Exchange the buffer of the purified enzyme to PBS containing 1 mM DTT and 1 mM EDTA using a suitable method (e.g., dialysis or buffer exchange column).[7]
- Determine the protein concentration using a standard method (e.g., Bradford assay) and assess purity by SDS-PAGE.[7]

Protocol 2: Enzymatic Synthesis of Erlase

This protocol outlines the batch reaction for producing **erlase** from sucrose using purified amylosucrase.

Materials:

- Purified amylosucrase
- Sucrose
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0 or 50 mM sodium phosphate, pH 7.5)[1][6]
- Water bath or incubator
- Reaction tubes

Procedure:

- Prepare a reaction mixture containing sucrose at the desired concentration (e.g., 146, 400, or 600 mM) in the reaction buffer.[1]
- Pre-incubate the sucrose solution at the optimal reaction temperature (e.g., 30°C or 35°C).[1][6]
- Initiate the reaction by adding a defined amount of purified amylosucrase (e.g., 1 U/mL).[1]
- Incubate the reaction for a specific duration (e.g., 24 hours).[1]
- Terminate the reaction by heat inactivation (e.g., 95°C for 5-10 minutes).[1][8]
- Centrifuge the reaction mixture to remove any precipitate.

- The supernatant containing **erlose** is now ready for analysis and purification.

Protocol 3: Analysis of Erlose Production

This protocol describes the quantification of substrates and products using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).

Materials:

- HPAEC-PAD or HPLC-RI system
- Appropriate chromatography column (e.g., Biorad HPX-87K for HPLC-RI)[[1](#)]
- Mobile phase (e.g., acetonitrile:water for HPLC-RI)[[9](#)]
- **Erlose**, sucrose, glucose, and fructose standards
- Syringe filters (0.45 µm)

Procedure:

- Prepare a series of standard solutions of **erlose**, sucrose, glucose, and fructose of known concentrations.
- Filter the reaction samples and standard solutions through a 0.45 µm syringe filter.[[8](#)]
- Inject the samples and standards onto the chromatography system.
- Run the analysis using an appropriate method (isocratic or gradient elution).
- Identify and quantify the peaks corresponding to sucrose, fructose, glucose, and **erlose** by comparing their retention times and peak areas to the standards.
- Calculate the **erlose** titer (g/L) and yield (%) based on the initial sucrose concentration.

Protocol 4: Purification of Erlose

This protocol provides a general workflow for the purification of **erlose** from the reaction mixture.

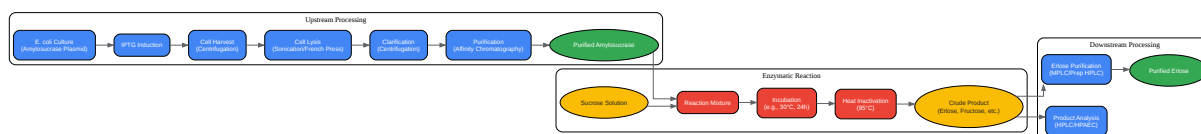
Materials:

- Medium-Pressure Liquid Chromatography (MPLC) or Preparative HPLC system[6]
- Appropriate chromatography column (e.g., size-exclusion or activated charcoal)
- Mobile phase
- Fraction collector
- Rotary evaporator or freeze-dryer

Procedure:

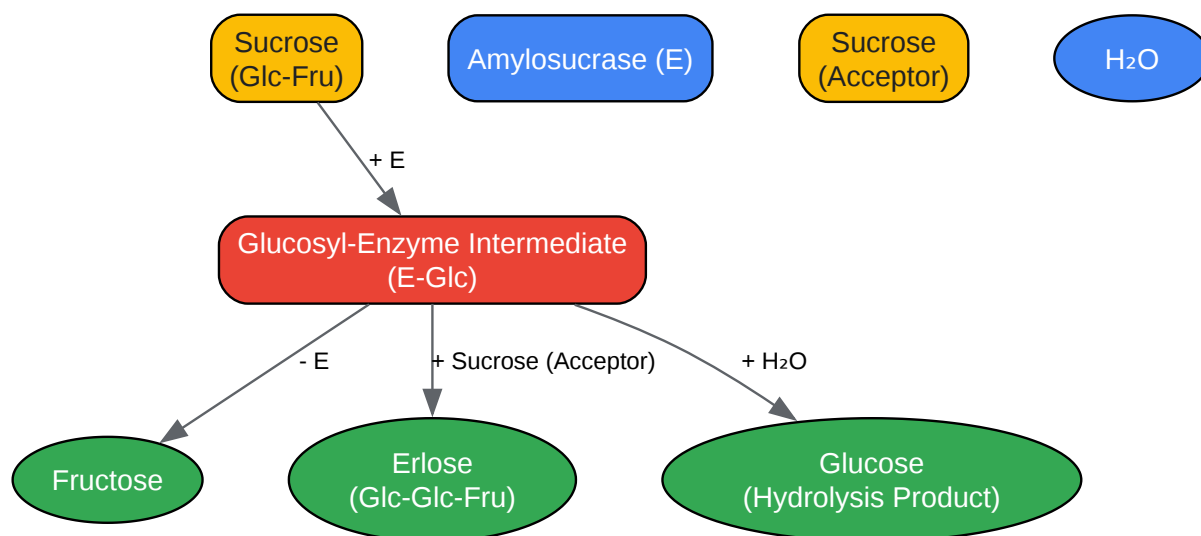
- Concentrate the reaction supernatant containing **erlose** using a rotary evaporator.
- Load the concentrated sample onto the preparative chromatography column.
- Elute the sample with the appropriate mobile phase, collecting fractions.
- Analyze the collected fractions for the presence and purity of **erlose** using an analytical method described in Protocol 3.
- Pool the fractions containing pure **erlose**.
- Remove the solvent using a rotary evaporator or freeze-dryer to obtain purified **erlose** powder.

Visualizations



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Caption: Experimental workflow for **erlose** production.



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Caption: Amylosucrase reaction mechanism for **erlose** synthesis.

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